cytochrome P-450 4D2

Insecticide resistance CYP450 detoxification Midgut-specific expression

Cytochrome P-450 4D2 (CYP4D2, CAS 157574-86-2) is a heme-thiolate monooxygenase belonging to the CYP4 clan of cytochrome P450 enzymes. First identified in Drosophila melanogaster as a member of a CYP4D subfamily gene cluster on the X chromosome , CYP4D2 encodes a 501-amino-acid (approximately 47.5 kDa) protein predicted to localize to the endoplasmic reticulum membrane.

Molecular Formula C11H23NO5S
Molecular Weight 0
CAS No. 157574-86-2
Cat. No. B1176810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecytochrome P-450 4D2
CAS157574-86-2
Synonymscytochrome P-450 4D2
Molecular FormulaC11H23NO5S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytochrome P-450 4D2 (CYP4D2, CAS 157574-86-2): A Validated Insect Xenobiotic-Metabolizing Monooxygenase for Resistance Research and Vector Control Studies


Cytochrome P-450 4D2 (CYP4D2, CAS 157574-86-2) is a heme-thiolate monooxygenase belonging to the CYP4 clan of cytochrome P450 enzymes. First identified in Drosophila melanogaster as a member of a CYP4D subfamily gene cluster on the X chromosome [1], CYP4D2 encodes a 501-amino-acid (approximately 47.5 kDa) protein predicted to localize to the endoplasmic reticulum membrane [2]. Its orthologs have been confirmed in multiple insect species including Phortica okadai, Cydia pomonella, and Anopheles arabiensis [3]. Unlike many CYP4 enzymes whose functions remain uncharacterized, CYP4D2 has been experimentally demonstrated to confer metabolic tolerance to pyrethroid insecticides—specifically β-cypermethrin—and its knockdown by RNAi results in significantly increased insect mortality upon insecticide exposure [4].

Why Generic Cytochrome P450 4D2 Cannot Be Interchanged with Other CYP4 Family Members: Evidence of Divergent Substrate Channeling and Biological Essentiality


Generic substitution of CYP4D2 with other CYP4 subfamily members—including its nearest chromosomal neighbor CYP4D1—is not supported by experimental evidence. CYP4D2 and CYP4D1 share only 20 kb of physical proximity on the Drosophila X chromosome yet exhibit profoundly different metabolic profiles: in a PCB 28 metabolism assay, CYP4D2 knockdown produced 163.6% of control 3-OHCB 28 levels versus 37.2% of control 3'-OHCB 28, while CYP4D1 knockdown yielded 136.4% and 78.2% respectively [1]. More critically, CYP4D2 is one of only nine P450 genes (out of 60 tested) whose RNAi knockdown is lethal in Drosophila melanogaster, a phenotype not shared by CYP4D1 [2]. Within the same insect species, CYP4D2 also demonstrates the highest β-cypermethrin-induced midgut expression (2.82-fold) compared to co-upregulated P450s CYP49A1 (2.62-fold) and CYP28D2 (1.77-fold), indicating a non-redundant, compound-specific detoxification role [3]. These orthogonal lines of evidence—divergent metabolic product ratios, differential essentiality for viability, and superior inducibility—demonstrate that CYP4D2 cannot be functionally replaced by its closest analogs in experimental or applied contexts.

Cytochrome P-450 4D2 Quantitative Evidence Guide: Head-to-Head Expression, Knockdown Mortality, Lethality, and Metabolic Comparisons


CYP4D2 Exhibits the Highest β-Cypermethrin-Induced Midgut Expression Among Co-Upregulated P450s (2.82-Fold vs. 2.62-Fold and 1.77-Fold)

In Phortica okadai adults exposed to β-cypermethrin for 1 hour, CYP4D2 (Pocyp4d2) exhibited the greatest transcriptional upregulation in midgut tissue with a fold change of 2.82, surpassing the two other concurrently cloned and upregulated P450 genes: Pocyp49a1 (2.62-fold) and Pocyp28d2 (1.77-fold) [1]. Pocyp4d2 was identified as the most upregulated gene among all five CYP450 genes that showed increased expression in RNA-seq analysis, and it reached its peak expression at 1 hour post-exposure (p < 0.05), a temporal profile distinct from the other candidates [1]. This quantitative rank-ordering was obtained by RT-qPCR in biological triplicates with normalization to endogenous controls [1].

Insecticide resistance CYP450 detoxification Midgut-specific expression

CYP4D2 siRNA Knockdown Increases β-Cypermethrin-Induced Insect Mortality by 2.4-Fold at 3 h and 1.83-Fold at 6 h Relative to Baseline Control

Functional validation by RNA interference in Phortica okadai demonstrated that Pocyp4d2-siRNA injection caused a significant increase in insect mortality under β-cypermethrin stress. Mortality rose from a baseline of 6.25% to 15.0% at 3 hours post-insecticide exposure, and from 15.0% to 27.5% at 6 hours after Pocyp4d2 silencing [1]. The knockdown efficiency was confirmed by RT-qPCR: Pocyp4d2 mRNA in midgut was suppressed to 58.77% at 24 h, 37.28% at 48 h, and 60.73% at 72 h, with maximum silencing (37.28% residual expression) achieved in midgut at 48 h [1]. The mortality increase was dose- and time-dependent, with cumulative mortality rising significantly with prolonged β-cypermethrin exposure after knockdown [1].

RNAi knockdown Mortality assay β-Cypermethrin detoxification

CYP4D2 Is One of Only 9 Lethal P450 Knockdowns out of 60 Tested in Drosophila melanogaster, Demonstrating Developmental Essentiality Absent in CYP4D1

A comprehensive RNAi screen targeting 60 of the 85 cytochrome P450 genes in Drosophila melanogaster identified only nine whose ubiquitous knockdown produced lethality: Cyp18a1, Cyp28c1, Cyp306a1, Cyp309a1, Cyp311a1, Cyp314a1, Cyp4c3, Cyp4d2, Cyp4g1, and Cyp6g2 [1]. An additional three P450s (Cyp318a1, Cyp4ac2, Cyp4s3) showed reduced survival but not lethality [1]. CYP4D2 thus belongs to an exclusive subset representing only 15% (9/60) of screened P450s that are indispensable for Drosophila viability. Notably, CYP4D1—the closest chromosomal neighbor and paralog located only 20 kb away—was not among the lethal genes, indicating that CYP4D2 has acquired an essential developmental function not shared by its closest family member [1][2]. The lethal phenotype was observed under ubiquitous act-GAL4-driven dsRNA expression [1].

RNAi lethality screen Developmental P450 Gene essentiality

CYP4D2 Is Among the Top-Three Highest Larva-Expressed P450s in Cydia pomonella Under Insecticide Selection, Alongside CYP6B2 and CYP4C1

In a genome-wide selective sweep analysis comparing two insecticide-resistant strains and one susceptible strain of the codling moth Cydia pomonella, CYP4D2 (Cyp4d2) was identified among several P450s as being under positive selection. Among these positively selected P450 genes, CYP6B2, CYP4C1, and CYP4D2 showed the highest expression levels in larval stage compared to all other developmental stages tested [1]. This result independently corroborates CYP4D2's conserved role in insecticide metabolism across phylogenetically distant insect orders (Diptera and Lepidoptera), and positions CYP4D2 in the top tier of insecticide-resistance-associated P450s alongside the well-characterized CYP6B2 and CYP4C1 [1]. The selective sweep analysis employed whole-genome resequencing with FST and Tajima's D statistics, coupled with transcriptomic validation, providing multi-omics evidence for CYP4D2's functional importance [1].

Insecticide resistance Positive selection Larval expression

CYP4D2 and CYP4D1 Exhibit Divergent PCB 28 Hydroxylation Profiles: 163.6% vs. 136.4% (3-OH) and 37.2% vs. 78.2% (3'-OH) of Wild-Type Control

In a Drosophila melanogaster model of polychlorinated biphenyl (PCB) metabolism, ubiquitous RNAi knockdown of CYP4D2 (act-GAL4 driver) produced a distinctive shift in the hydroxylation pattern of PCB 28. Compared to wild-type Canton-S control (set at 100% for each metabolite), CYP4D2 knockdown flies generated 3-OHCB 28 at 163.6% of control levels and 3'-OHCB 28 at only 37.2% of control [1]. In stark contrast, CYP4D1 knockdown (dag-GAL4 driver) produced 136.4% 3-OHCB 28 and 78.2% 3'-OHCB 28 [1]. The 3'-OH/3-OH product ratio was 0.23 for CYP4D2 knockdown versus 0.57 for CYP4D1 knockdown, demonstrating a >2-fold difference in regioselectivity between the two CYP4D subfamily members when their endogenous expression is suppressed [1]. These distinct metabolic signatures were obtained under identical PCB 28 feeding conditions, with hydroxylated metabolites quantified by GC-MS [1].

PCB metabolism Hydroxylation regioselectivity CYP4D subfamily comparison

CYP4D2 Possesses a Distinct Interrupted Genomic Architecture with Uninterrupted Heme-Binding and Family-4 Diagnostic Motifs, Setting It Apart from CYP4D1

The CYP4D2 gene was characterized by Frolov and Alatortsev (1994) as having a complex exon-intron structure—more intricate than many other insect P450s—yet both the heme-binding motif (FxxGxRxCxG) and the region diagnostic for CYP family 4 are uniquely uninterrupted by introns [1]. CYP4D2 is located 20 kb proximal to CYP4D1 on the Drosophila melanogaster X chromosome within the wap1-prune genetic region, and two additional P450-homologous DNA fragments were detected in the same region, suggesting a tandem gene duplication origin [1]. The uninterrupted nature of catalytically critical motifs despite an otherwise complex exon-intron structure distinguishes CYP4D2 from CYP4D1 (whose detailed intron-exon map was not described in the same study) and implies evolutionary constraint on the heme-binding and substrate-recognition domains [1]. This structural feature has implications for recombinant expression strategies, as intron-containing genomic constructs may yield different expression levels compared to cDNA-based constructs [1].

Gene structure Exon-intron organization Heme-binding motif

Cytochrome P-450 4D2 Procurement Application Scenarios: Evidence-Driven Use Cases for Resistance Research, Insecticide Screening, and Heterologous Expression


Insecticide Resistance Mechanism Studies Using Recombinant CYP4D2 Protein in Heterologous Expression Systems

Procure recombinant CYP4D2 protein (47.5 kDa, 501 amino acids) expressed in S2 cells via the pFastBac1 baculovirus vector system, as validated by Wang et al. (2022) [1]. The recombinant PoCYP4D2 protein, when overexpressed in S2 cells, significantly suppressed β-cypermethrin-induced cytotoxicity in CCK8 viability assays (p < 0.01 vs. β-cypermethrin-only group) [1]. This system enables direct measurement of enzyme kinetics (Km, Vmax, kcat) toward pyrethroid substrates without confounding effects from other endogenous detoxification enzymes. The 2.82-fold midgut-specific inducibility of CYP4D2 [1] provides a high dynamic range for inhibitor screening. Importantly, use CYP4D2—not CYP4D1—for these assays, as the two proteins exhibit a 2.5-fold difference in 3'-OH/3-OH PCB metabolite ratio (0.23 vs. 0.57) [2], confirming that CYP4D1 cannot serve as a functional substitute for CYP4D2 in substrate-specificity studies.

RNAi-Based Target Validation for Novel Insecticide Development Targeting CYP4D2

CYP4D2 is a genetically validated lethal target—one of only 9 P450 genes whose knockdown causes lethality out of 60 tested in Drosophila melanogaster [3]—making it a high-priority target for RNAi-based biopesticide development. Procurement of CYP4D2-specific dsRNA or siRNA reagents, validated by the Pocyp4d2-siRNA sequence that achieved 62.72% knockdown in midgut at 48 h and increased mortality from 6.25% to 27.5% under β-cypermethrin co-exposure [1], enables direct translation to agricultural pest control. The conserved larval overexpression across Diptera and Lepidoptera [4] suggests that CYP4D2-targeting RNAi constructs may have cross-species efficacy. For commercial RNAi screening campaigns, CYP4D2 should be prioritized over CYP49A1 or CYP28D2, as their respective knockdown mortality effects have not been independently validated.

CYP4D2 qPCR Expression Kits for Insecticide Resistance Monitoring in Field Populations

Develop and deploy CYP4D2-specific RT-qPCR primer-probe sets targeting the unique exon junctions of the CYP4D2 transcript (GenBank X75955), leveraging the gene's complex exon-intron structure with uninterrupted heme-binding and family-4 motifs [5]. The 2.82-fold upregulation in midgut upon β-cypermethrin exposure [1], combined with CYP4D2's identification as a positively selected gene with highest larval expression in Cydia pomonella resistant strains [4], provides a robust, quantifiable biomarker for pyrethroid resistance surveillance. Procurement of CYP4D2 plasmid standards for absolute quantification standard curves enables field-deployable resistance allele frequency monitoring. The differential expression between endosulfan-treated adults and larvae in Drosophila [6] further supports life-stage-specific sampling protocols.

Comparative CYP4D Subfamily Enzyme Panels for Xenobiotic Metabolism Profiling

Assemble a comparative enzyme panel containing recombinant CYP4D2 and CYP4D1 proteins for side-by-side substrate-specificity and inhibitor-selectivity profiling. The demonstrated 2.5-fold difference in 3'-OH/3-OH PCB 28 regioselectivity (CYP4D2 ratio = 0.23 vs. CYP4D1 ratio = 0.57) [2] establishes these two CYP4D subfamily members as a minimal discriminatory pair for probing active-site geometry differences. Procurement of both enzymes from a single vendor using identical expression systems (e.g., baculovirus-S2 cell) eliminates expression-platform confounding. Include CYP4C3 and CYP4G1 as additional lethal P450 controls [3] to create a focused panel covering both essential and non-essential insect CYP4 enzymes for comprehensive toxicogenomic screening of new chemical entities.

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